Cas no 914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane)

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane structure
914675-52-8 structure
Product Name:4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
كاس عدد:914675-52-8
وسط:C18H21BO2
ميغاواط:280.169145345688
MDL:MFCD14636459
CID:860159
PubChem ID:59207619
Update Time:2024-10-26

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Biphenyl-2-boronic acid pinaco
    • Biphenyl-2-boronic acid pinacol ester
    • 2-[1,1′-Biphenyl]-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-(Biphenyl-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
    • 2-([1,1'-Biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DB-104279
    • 2-Biphenylboronic acid pinacol ester
    • SY256538
    • EN300-12577911
    • A1-24357
    • 2-{[1,1'-BIPHENYL]-2-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • CS-0175012
    • A12934
    • SCHEMBL12390740
    • 914675-52-8
    • AKOS037644957
    • MFCD14636459
    • AS-55712
    • MDL: MFCD14636459
    • نواة داخلي: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3
    • مفتاح Inchi: WCXWQEUBHZKNMQ-UHFFFAOYSA-N
    • ابتسامات: O1C(C)(C)C(C)(C)OB1C1C(C2C=CC=CC=2)=CC=CC=1

حساب السمة

  • نوعية دقيقة: 280.16300
  • النظائر كتلة واحدة: 280.1634601g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 21
  • تدوير ملزمة العد: 2
  • تعقيدات: 344
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 18.5Ų

الخصائص التجريبية

  • نقطة انصهار: 76-79℃
  • معامل توزيع المياه: Insoluble in water. Soluble in organic solvents.
  • بسا: 18.46000
  • لوغب: 3.65280

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane بيانات الجمارك

  • رمز النظام المنسق:2931900090
  • بيانات الجمارك:

    中国海关编码:

    2931900090

    概述:

    2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B886856-5g
Biphenyl-2-boronic acid pinacol ester
914675-52-8 98%
5g
1,429.20 2021-05-17
eNovation Chemicals LLC
Y1198734-5g
Biphenyl-2-boronic Acid Pinacol Ester
914675-52-8 97%
5g
$155 2023-09-03
Chemenu
CM219927-5g
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
914675-52-8 95%
5g
$132 2022-08-31
Chemenu
CM219927-10g
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
914675-52-8 95%
10g
$233 2022-08-31
Chemenu
CM219927-25g
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
914675-52-8 95%
25g
$430 2022-08-31
abcr
AB255899-1 g
Biphenyl-2-boronic acid pinacol ester, 97%; .
914675-52-8 97%
1g
€64.80 2023-04-27
abcr
AB255899-5 g
Biphenyl-2-boronic acid pinacol ester, 97%; .
914675-52-8 97%
5g
€152.60 2023-04-27
eNovation Chemicals LLC
Y1049773-5g
Biphenyl-2-boronic acid pinaco
914675-52-8 95%
5g
$155 2024-06-06
eNovation Chemicals LLC
Y1049773-25g
Biphenyl-2-boronic acid pinaco
914675-52-8 95%
25g
$355 2024-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QU767-200mg
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
914675-52-8 98%
200mg
72.0CNY 2021-07-14

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Polyethylene glycol (PEG-2000) ;  rt → 50 °C
1.2 6 h, 110 °C
المراجع
Recyclable Pd2dba3/XPhos/PEG-2000 System for Efficient Borylation of Aryl Chlorides: Practical Access to Aryl Boronates
Cai, Mingzhong ; et al, Synthesis, 2022, 54(5), 1339-1346

طريقة الإنتاج 2

رد فعل الشرط
1.1 Solvents: Diethyl ether ;  18 h, rt
المراجع
Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated Heterocycles
Ling, Liang; et al, Angewandte Chemie, 2019, 58(20), 6554-6558

طريقة الإنتاج 3

رد فعل الشرط
1.1 Catalysts: Zinc ,  Zinc iodide ,  (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ;  16 h, rt
المراجع
Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters
Auvinet, Anne-Laure; et al, Journal of Organic Chemistry, 2010, 75(11), 3893-3896

طريقة الإنتاج 4

رد فعل الشرط
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ;  rt; 30 min, rt
1.2 Reagents: Triethylamine ;  rt; 6 h, 100 °C
المراجع
An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolborane
Murata, Miki; et al, Synlett, 2006, (12), 1867-1870

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  5 min, 25 °C; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 min, 25 °C
المراجع
Preparation and reactions of 4-iodobutyl pinacolborate. Synthesis of substituted alkyl and aryl pinacolboronates via 4-iodobutyl pinacolborate utilizing tetrahydrofuran as the leaving group
Murphy, Chris L.; et al, Tetrahedron Letters, 2015, 56(23), 3032-3033

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Cesium fluoride Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine ,  Cuprous iodide Solvents: Toluene ;  1 min, rt; 24 h, 80 °C
المراجع
Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond Functionalizations
Niwa, Takashi; et al, Journal of the American Chemical Society, 2015, 137(45), 14313-14318

طريقة الإنتاج 7

رد فعل الشرط
1.1 Catalysts: Tricyclohexylphosphine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Hexane ;  1 h, 80 °C; 80 °C → rt
1.2 Solvents: Hexane ;  12 h, 80 °C
المراجع
Rhodium-catalyzed ipso-borylation of alkylthioarenes via C-S bond cleavage
Uetake, Yuta; et al, Organic Letters, 2016, 18(11), 2758-2761

طريقة الإنتاج 8

رد فعل الشرط
1.1 Catalysts: Triphenylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Toluene ,  Octane ;  30 s, rt
1.2 Reagents: Sodium chloride ,  Potassium fluoride ;  24 h, 140 °C
المراجع
Nickel-catalyzed decarbonylative borylation of aroyl fluorides
Wang, Zhenhua; et al, Chemical Communications (Cambridge, 2018, 54(99), 13969-13972

طريقة الإنتاج 9

رد فعل الشرط
1.1 Catalysts: (SP-4-1)-Fluorophenylbis(tricyclohexylphosphine)nickel Solvents: Toluene ;  16 h, 115 °C
المراجع
Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid Fluorides
Malapit, Christian A. ; et al, Journal of the American Chemical Society, 2019, 141(43), 17322-17330

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: Zinc ,  Zinc iodide ,  (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ;  1 h, rt
المراجع
Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic Esters
Auvinet, Anne-Laure; et al, Journal of Organic Chemistry, 2010, 75(11), 3893-3896

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
المراجع
Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation
Pein, Wesley L. ; et al, Organic Letters, 2021, 23(12), 4588-4592

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) ,  2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ;  16 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ;  rt
المراجع
Cobalt-Catalyzed C-F Bond Borylation of Aryl Fluorides
Lim, Soobin; et al, Organic Letters, 2018, 20(22), 7249-7252

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  Silica Solvents: Benzene ;  10 h, 60 °C
المراجع
Palladium-Catalyzed Borylation of Sterically Demanding Aryl Halides with a Silica-Supported Compact Phosphane Ligand
Kawamorita, Soichiro; et al, Angewandte Chemie, 2011, 50(36), 8363-8366

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Methylcyclohexane ;  42 h, 100 °C
المراجع
Copper-catalysed borylation of aryl chlorides
Kuehn, Laura; et al, Organic & Biomolecular Chemistry, 2019, 17(27), 6601-6606

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Sodium sulfate Solvents: Tetrahydrofuran ;  2 d, 20 °C
المراجع
Bright Luminescent Platinum(II)-Biaryl Emitters Synthesized Without Air-Sensitive Reagents
Wakasugi, Chuei; et al, Chemistry - A European Journal, 2020, 26(24), 5449-5458

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic Esters
Clary, Jacob W.; et al, Journal of Organic Chemistry, 2011, 76(23), 9602-9610

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ;  24 h, 80 °C
المراجع
Copper-Catalyzed ipso-Borylation of Fluoroarenes
Niwa, Takashi ; et al, ACS Catalysis, 2017, 7(7), 4535-4541

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  15 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with Diborons
Bhanuchandra, M.; et al, Organic Letters, 2016, 18(12), 2966-2969

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
المراجع
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; et al, ACS Catalysis, 2022, 12(15), 8904-8910

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
المراجع
Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation
Liu, Chengwei; et al, Angewandte Chemie, 2018, 57(51), 16721-16726

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ;  72 h, 170 °C
المراجع
Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of Organoboronates
Guo, Lin; et al, Chemistry - A European Journal, 2016, 22(47), 16787-16790

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C
المراجع
Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation
Pein, Wesley L.; et al, ChemRxiv, 2021, 1, 1-6

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preparation Products

الموردين الموصى بهم
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